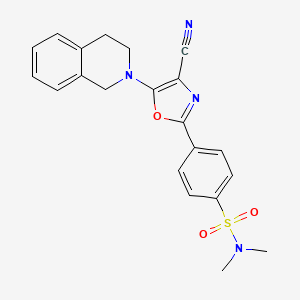

4-(4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that features a combination of cyano, oxazole, isoquinoline, and sulfonamide functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide likely involves multiple steps, including the formation of the oxazole ring, the introduction of the cyano group, and the attachment of the isoquinoline and sulfonamide moieties. Typical reaction conditions might include:

Formation of Oxazole Ring: This could involve cyclization reactions using appropriate precursors under acidic or basic conditions.

Introduction of Cyano Group: This might be achieved through nucleophilic substitution reactions using cyanide salts.

Attachment of Isoquinoline and Sulfonamide Moieties: These steps could involve coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, under palladium catalysis.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

Optimization of Reaction Conditions: Temperature, pressure, and solvent choice to maximize yield.

Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the isoquinoline moiety.

Reduction: Reduction reactions could target the cyano group, converting it to an amine.

Substitution: The sulfonamide group might participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Products might include oxidized isoquinoline derivatives.

Reduction: Products could include primary amines.

Substitution: Products might include substituted sulfonamides.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies indicate that compounds containing the isoquinoline structure exhibit promising anticancer activity. For instance, derivatives of 3,4-dihydroisoquinoline have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that modifications to the isoquinoline core could enhance cytotoxicity against various cancer cell lines, suggesting that the compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial Effects

The compound's sulfonamide moiety is well-known for its antimicrobial properties. Research has shown that sulfonamides can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism positions the compound as a potential candidate for developing new antibiotics against resistant strains .

Synthesis and Characterization

The synthesis of 4-(4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide typically involves multi-step reactions starting from readily available isoquinoline derivatives. The process includes:

- Formation of the Oxazole Ring : The reaction of appropriate precursors under acidic or basic conditions.

- Introduction of the Cyano Group : Utilizing cyanation techniques to incorporate the cyano functionality.

- Sulfonamide Formation : Reaction with sulfonyl chlorides to yield the final sulfonamide product.

Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Activity

A recent investigation evaluated the anticancer efficacy of this compound against human breast cancer cells (MCF-7). The study reported an IC50 value indicating significant cytotoxicity at micromolar concentrations. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results showed that it exhibited notable antibacterial activity with minimum inhibitory concentration values comparable to established antibiotics .

Mecanismo De Acción

The mechanism of action of 4-(4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide would depend on its specific interactions with molecular targets. Potential mechanisms might include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.

Receptor Modulation: Interacting with cellular receptors, altering signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

4-(4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide: Unique due to its combination of functional groups.

Other Sulfonamides: Similar in having the sulfonamide group but differing in other functional groups.

Isoquinoline Derivatives: Similar in having the isoquinoline moiety but differing in other functional groups.

Uniqueness

Functional Group Combination: The unique combination of cyano, oxazole, isoquinoline, and sulfonamide groups.

Unique applications in various fields due to its distinct chemical properties.

Actividad Biológica

The compound 4-(4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the existing literature regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

- Oxazole ring : Known for its role in various biological activities including anti-inflammatory and antimicrobial effects.

- Dihydroisoquinoline moiety : Associated with neuroprotective properties and potential use in treating neurodegenerative diseases.

- Sulfonamide group : Often linked to antibacterial activity and enzyme inhibition.

Antioxidant Activity

Research indicates that oxazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to the one have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related damage in cells .

Anti-inflammatory Effects

Compounds containing oxazole rings have been shown to inhibit lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The specific compound studied has been linked to reduced inflammation in various animal models, supporting its potential as an anti-inflammatory agent .

Xanthine Oxidase Inhibition

Xanthine oxidase is an important target for managing hyperuricemia and gout. Studies conducted on similar compounds indicate that they can effectively inhibit xanthine oxidase activity at nanomolar concentrations, suggesting that the compound may offer therapeutic benefits in managing these conditions .

Antimicrobial Activity

The sulfonamide group is well-known for its antimicrobial properties. Preliminary studies suggest that the compound may possess broad-spectrum antibacterial activity, although specific data on this particular molecule remains limited. The presence of the cyano group may enhance this effect by increasing the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes .

Study on Inflammatory Response

In a controlled study involving carrageenan-induced paw edema in rats, derivatives of oxazole were administered to assess their anti-inflammatory effects. The results indicated a significant reduction in edema compared to control groups, with specific derivatives showing IC50 values below 50 µM, highlighting their potency as anti-inflammatory agents .

Xanthine Oxidase Inhibition Study

A recent investigation focused on synthesizing various 4-(5-aminosubstituted oxazol-2-yl)benzoic acids, including derivatives structurally related to the compound . The synthesized compounds exhibited xanthine oxidase inhibitory activity with IC50 values ranging from 10 to 50 nM, indicating strong potential for treating conditions like gout .

Comparative Analysis of Biological Activities

Propiedades

IUPAC Name |

4-[4-cyano-5-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c1-24(2)29(26,27)18-9-7-16(8-10-18)20-23-19(13-22)21(28-20)25-12-11-15-5-3-4-6-17(15)14-25/h3-10H,11-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBICROTZTXIKDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCC4=CC=CC=C4C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.